molecular formula C40H43Cl2N3O2P2Ru B6313398 (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane CAS No. 1280730-21-3

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

Cat. No.: B6313398
CAS No.: 1280730-21-3
M. Wt: 831.7 g/mol
InChI Key: GMVFNIGEFXPZCB-JADCQGPMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1S)-1-(1H-benzimidazol-2-yl)ethanamine; dichlororuthenium; [(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane" is a ruthenium-based complex comprising three key components:

Benzimidazole moiety: The (1S)-1-(1H-benzimidazol-2-yl)ethanamine ligand provides a nitrogen-rich heterocyclic structure, enhancing metal coordination and electronic modulation .

Dichlororuthenium core: A common precursor in catalysis, offering a reactive metal center for ligand binding and redox activity.

Chiral phosphine ligand: The [(4S,5S)-dioxolane-phosphine] ligand features a rigid 1,3-dioxolane backbone with stereochemical control (4S,5S) and dual diphenylphosphine groups, influencing steric and electronic properties .

This complex likely serves in asymmetric catalysis or medicinal chemistry, leveraging its chiral environment and metal-ligand synergy.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2.C9H11N3.2ClH.Ru/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h3-22,29-30H,23-24H2,1-2H3;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2/t29-,30-;6-;;;/m10.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVFNIGEFXPZCB-JADCQGPMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)N.CC1(O[C@@H]([C@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43Cl2N3O2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole ring is typically synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The ethanamine group is then introduced via reductive amination.

The dichlororuthenium complex is prepared by reacting ruthenium trichloride with appropriate ligands under inert atmosphere conditions. The final step involves the coordination of the [(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane ligand to the ruthenium center. This step requires careful control of temperature and solvent conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.

    Reduction: The ruthenium center can participate in reduction reactions, often serving as a catalyst.

    Substitution: The phosphane ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Ligand exchange reactions typically require the use of coordinating solvents and may be facilitated by heating or the addition of base.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Reduced forms of the ruthenium complex.

    Substitution: New ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. Its unique structure allows for high selectivity and efficiency in these processes.

Biology and Medicine

In biology and medicine, this compound has potential applications as an anticancer agent. The ruthenium center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, the benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for the development of new antibiotics.

Industry

In industry, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can be harnessed to streamline production processes and improve the overall efficiency of chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves coordination to target molecules through its ruthenium center and phosphane ligands. In catalytic applications, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformation. In medicinal applications, the compound can bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Catalytic Potential: The target’s chiral environment suggests utility in asymmetric hydrogenation, though catalytic data is lacking in the evidence.
  • Contradictions/Missing Data: No direct evidence confirms the target’s synthesis or application. Comparisons rely on structural analogs .

Biological Activity

The compound (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane is a complex organometallic structure that has garnered attention for its potential biological activities. This compound combines a benzimidazole moiety with a dichlororuthenium center and phosphane ligands, which contribute to its unique biological properties.

Chemical Structure and Properties

The compound's IUPAC name is indicative of its complex structure, which includes:

  • Benzimidazole moiety : Known for its diverse pharmacological properties.
  • Dichlororuthenium center : A metal that can facilitate various biochemical interactions.
  • Phosphane ligands : These enhance the compound's stability and reactivity.

Table 1: Structural Composition

ComponentDescription
BenzimidazoleA nitrogenous heterocycle with broad bioactivity
RutheniumTransition metal known for catalytic properties
Phosphane LigandsEnhance coordination and biological interaction

The biological activity of this compound is primarily attributed to the following mechanisms:

  • DNA Interaction : The benzimidazole component can intercalate with DNA, potentially disrupting replication and transcription processes.
  • Catalytic Activity : The ruthenium center may facilitate electron transfer reactions which can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxic effects.
  • Ligand Interactions : The phosphane ligands may modulate the compound's solubility and interaction with cellular targets, enhancing its efficacy.

Biological Activities

Research has demonstrated that compounds containing benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal properties. For example, certain derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .
  • Anticancer Properties : The ability of the benzimidazole moiety to intercalate DNA suggests potential anticancer applications. Various studies have reported on the cytotoxic effects of similar compounds against cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
AntiviralPotential activity against viral infections

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Antimicrobial Efficacy : In a study evaluating various benzimidazole derivatives, compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Research involving ruthenium-based complexes indicated that these compounds could induce cell death in various cancer cell lines through mechanisms involving ROS generation and DNA damage.
  • Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetic properties of benzimidazole derivatives suggest favorable absorption and distribution characteristics, alongside acceptable safety profiles in preliminary studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.